molecular formula C15H13BrO3 B2784806 2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 728885-46-9

2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2784806
CAS No.: 728885-46-9
M. Wt: 321.17
InChI Key: ZZHQDZRPCHPVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.17. The purity is usually 95%.
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Biological Activity

2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, characterized by the presence of a bromobenzyl ether and a methoxy group, suggests various mechanisms of action that may contribute to its biological effects.

  • Molecular Formula : C15H13BrO3
  • Molecular Weight : 321.17 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Properties : Preliminary research indicates that it may possess anticancer activity, affecting cell proliferation and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed promising results, particularly in relation to enzymes involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis via Bcl-2 down-regulation
HeLa20Cell cycle arrest in G2/M phase
A54925Inhibition of proliferation

The IC50 values indicate that the compound effectively inhibits cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle disruption.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites in proteins, altering their function.
  • Reactive Oxygen Species (ROS) Generation : The methoxy group may contribute to oxidative stress within cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

Case Studies

  • Study on Anticancer Effects :
    • A recent study published in MDPI evaluated the effects of various benzaldehyde derivatives on cancer cell lines. Among these, this compound demonstrated significant cytotoxicity, with a focus on its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial efficacy of several derivatives against multi-drug resistant strains. The results indicated that modifications to the benzaldehyde structure could enhance activity against resistant strains .

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHQDZRPCHPVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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